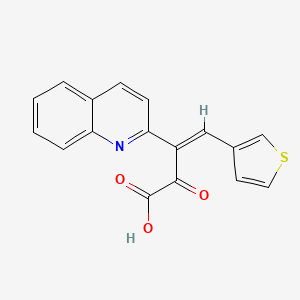
(Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a quinoline moiety, a thiophene ring, and an enone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline and thiophene intermediates, followed by their coupling through a Knoevenagel condensation reaction. The reaction conditions often include:
Starting Materials: Quinoline-2-carbaldehyde and thiophene-3-carboxaldehyde.
Catalysts: Basic catalysts such as piperidine or pyridine.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: Typically, the reaction is carried out at elevated temperatures (80-100°C) to facilitate the condensation process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Employing environmentally benign solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The quinoline and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It can be used as a scaffold for the design of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the materials science field, this compound can be utilized in the development of organic semiconductors and other advanced materials due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism by which (Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid exerts its effects is largely dependent on its interaction with molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinoline-2-carboxylic acid and quinoline-4-carboxylic acid share structural similarities but differ in their functional groups and reactivity.
Thiophene Derivatives: Thiophene-2-carboxylic acid and thiophene-3-carboxylic acid are structurally related but lack the enone functionality.
Enone Compounds: Chalcones and other α,β-unsaturated carbonyl compounds exhibit similar reactivity but differ in their aromatic substituents.
Uniqueness
(Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid is unique due to the combination of its quinoline and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various scientific fields.
Properties
Molecular Formula |
C17H11NO3S |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
(Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid |
InChI |
InChI=1S/C17H11NO3S/c19-16(17(20)21)13(9-11-7-8-22-10-11)15-6-5-12-3-1-2-4-14(12)18-15/h1-10H,(H,20,21)/b13-9- |
InChI Key |
XEIOVMVRJOZNBF-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C(=C/C3=CSC=C3)/C(=O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=CC3=CSC=C3)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















